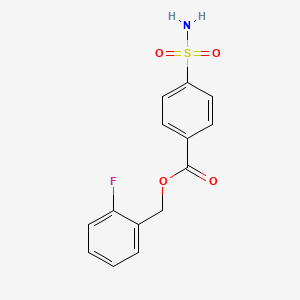

2-fluorobenzyl 4-(aminosulfonyl)benzoate

Description

2-Fluorobenzyl 4-(aminosulfonyl)benzoate is a synthetic organic compound characterized by:

- 2-Fluorobenzyl ester group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- 4-Aminosulfonyl substituent: A sulfonamide group (-SO₂NH₂) that confers hydrogen-bonding capability, influencing biological interactions.

- Benzoate core: Provides a rigid aromatic framework for functional group attachment.

The fluorine atom and sulfonamide group synergistically modulate solubility, reactivity, and target affinity.

Properties

IUPAC Name |

(2-fluorophenyl)methyl 4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-13-4-2-1-3-11(13)9-20-14(17)10-5-7-12(8-6-10)21(16,18)19/h1-8H,9H2,(H2,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTSSKNWSLRGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluorobenzyl 4-(aminosulfonyl)benzoate typically involves several steps. One common method starts with 4-fluorobenzyl alcohol, which undergoes nitration to introduce a nitro group. This intermediate is then subjected to oxidation to form a benzoic acid derivative. Finally, a reduction reaction is carried out to yield the desired product . Industrial production methods often focus on optimizing yield and purity, using readily available raw materials and conventional reaction conditions .

Chemical Reactions Analysis

2-fluorobenzyl 4-(aminosulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding benzoic acid derivative.

Reduction: Reduction reactions can be employed to convert nitro groups into amino groups, often using reducing agents like hydrogen gas or metal catalysts.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and catalysts like palladium . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development: 2-Fluorobenzyl 4-(aminosulfonyl)benzoate serves as a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors. Its structural features make it a candidate for developing drugs with improved efficacy and selectivity against diseases such as cancer or infections.

- Anticancer Activity: Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have shown promise in inducing apoptosis in cancer cells, suggesting that this compound may have similar properties .

Materials Science

- Advanced Materials Development: The compound's unique structure allows it to be used in creating advanced materials, such as polymers and coatings. Its reactivity can be harnessed to develop materials with specific properties tailored for industrial applications.

Biological Studies

- Biochemical Assays: The compound can be utilized in assays to study enzyme activity and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for investigating cellular processes and disease mechanisms.

Case Studies

-

Antimicrobial Properties:

A study investigated the antimicrobial efficacy of sulfonamide derivatives, including compounds similar to this compound. Results indicated significant activity against resistant bacterial strains, highlighting its potential as an antimicrobial agent. -

Antitumor Activity:

Research focused on synthesizing new sulfonamide derivatives demonstrated that certain compounds exhibited potent anticancer activity across various human cancer cell lines, including breast and colon cancers. The findings suggest that modifications like those present in this compound could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 4-(aminosulfonyl)benzoate involves its interaction with specific molecular targets. It is believed to modulate pathways related to platelet aggregation and inflammation, making it a potential therapeutic agent for thrombotic disorders. The exact molecular targets and pathways are still under investigation, but it is thought to influence key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Research Findings and Implications

- Sulfonamide vs. Sulfonic Acid: The aminosulfonyl group’s hydrogen-bonding capacity may enhance drug-target interactions compared to sulfonic acids, which prioritize solubility .

- Fluorine Impact: The 2-fluorobenzyl group likely improves metabolic stability over non-fluorinated esters, as seen in anti-angiogenic indazole derivatives .

- Reactivity in Resins: Electron-donating groups (e.g., dimethylamino) enhance resin polymerization, while electron-withdrawing aminosulfonyl may reduce efficacy in such applications .

Q & A

Q. What are the optimal synthetic routes for 2-fluorobenzyl 4-(aminosulfonyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-(aminosulfonyl)benzoic acid with 2-fluorobenzyl bromide using a base (e.g., triethylamine) to neutralize acidic byproducts. A two-step procedure is common:

Esterification : React 4-(aminosulfonyl)benzoic acid with 2-fluorobenzyl alcohol under Steglich conditions (DCC/DMAP) or via activation with HOBt/EDC.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Optimization includes adjusting reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 acid:alcohol). Yield improvements (up to 70%) are achieved by inert atmosphere (N₂) and anhydrous solvents .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer :

- NMR : NMR confirms the presence of the 2-fluorobenzyl group (δ 5.3–5.5 ppm for CH₂) and sulfonamide protons (δ 7.8–8.2 ppm). NMR identifies carbonyl (C=O, δ ~165 ppm) and sulfonamide (S=O, δ ~125 ppm) groups .

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O), and ~1320/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

- Mass Spectrometry : HRMS (ESI) calculates exact mass (C₁₄H₁₁FNO₄S: 308.04 g/mol) to validate molecular formula .

Q. What are the primary applications of this compound in basic chemical research?

- Methodological Answer :

- Building Block : Used to synthesize sulfonamide derivatives via nucleophilic substitution at the sulfamoyl group .

- Crystallography : The fluorobenzyl group enhances crystal lattice stability, aiding in X-ray diffraction studies of sulfonamide-protein complexes .

- Spectroscopic Probes : The fluorine atom () serves as an NMR-active tag for tracking molecular interactions .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock4) predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Receptor Flexibility : Use AutoDock4 to model flexible sidechains (e.g., in carbonic anhydrase) for accurate binding simulations. Grid parameters: 60 ų box centered on the active site, 0.375 Šspacing .

- Validation : Redocking known sulfonamide inhibitors (e.g., furosemide) to validate scoring functions. Compare RMSD values (<2.0 Å indicates reliable predictions) .

- Data Interpretation : Lower binding energy (ΔG < -8 kcal/mol) suggests strong inhibition potential. The fluorobenzyl group may enhance hydrophobic interactions with receptor pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required for reproducible bioassays) .

- Assay Variability : Standardize enzyme inhibition protocols (e.g., carbonic anhydrase II: Tris buffer pH 7.4, 25°C) to minimize inter-lab discrepancies. IC₅₀ values should be triplicated with controls .

- Structural Analog Comparison : Compare with ethyl 4-(aminosulfonyl)benzoate derivatives to isolate fluorobenzyl-specific effects .

Q. How does the fluorobenzyl substituent influence structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine increases sulfonamide acidity (pKa ~9.5), enhancing hydrogen bonding with Zn²⁺ in metalloenzymes like carbonic anhydrase .

- Hydrophobic Interactions : The benzyl group improves binding to hydrophobic pockets (e.g., in COX-2), as shown by MD simulations. Replace with chlorobenzyl or methylbenzyl to test steric effects .

- Data Correlation : Plot logP vs. IC₅₀ to assess lipophilicity-activity relationships. Higher logP (>2.5) correlates with improved membrane permeability .

Q. What advanced analytical techniques quantify metabolic stability in vitro?

- Methodological Answer :

- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 mins. Calculate t₁/₂ using first-order kinetics .

- CYP450 Inhibition Screening : Fluorescent substrates (e.g., CYP3A4: BFC) identify competitive/non-competitive inhibition. IC₅₀ <10 µM suggests significant drug-drug interaction risks .

Conflict Resolution & Best Practices

Q. How to address low yields in multi-step syntheses of derivatives?

- Methodological Answer :

- Intermediate Trapping : Quench reactive intermediates (e.g., acyl chlorides) with anhydrous Na₂SO₄ to prevent hydrolysis .

- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps (e.g., Suzuki reactions on the benzoate ring) .

Q. What in silico tools predict toxicity and off-target effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.